C.I. フードブラック2

概要

説明

科学的研究の応用

C.I. Food Black 2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer dye in chromatography and as a reagent in various chemical reactions.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

作用機序

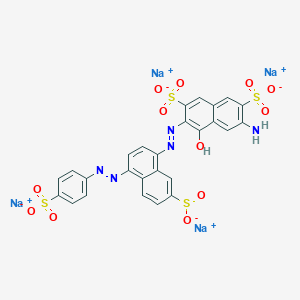

C.I. Food Black 2, also known as tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate, is a brown-to-black synthetic diazo dye . It is often used as a colorant in various applications.

Target of Action

The primary target of C.I. Food Black 2 is the visual perception of the consumer. It is used as a colorant in food products, cosmetics, and other applications to enhance their visual appeal.

Mode of Action

C.I. Food Black 2 interacts with light to absorb certain wavelengths, which results in the perception of the color black. This interaction is due to the specific structure of the compound, which includes azo groups that contribute to its color properties .

Biochemical Pathways

The biochemical pathways affected by C.I. Food Black 2 are primarily related to visual perception. By altering the color of a product, it can influence the consumer’s perception and experience of that product. The specific biochemical pathways involved in this process are complex and involve a range of factors, including the light conditions and the individual’s visual system .

Pharmacokinetics

As a colorant, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIInstead, it remains relatively stable and retains its color properties under various conditions.

Result of Action

The primary result of the action of C.I. Food Black 2 is the coloration of the product it is used in. This can enhance the visual appeal of the product and influence the consumer’s perception and experience.

準備方法

Synthetic Routes and Reaction Conditions

C.I. Food Black 2 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 1-naphthol-4-sulfonic acid. This intermediate product undergoes further diazotization and coupling with 2,7-naphthalenedisulfonic acid to form the final compound .

Industrial Production Methods

Industrial production of C.I. Food Black 2 involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction typically occurs in aqueous medium, and the product is isolated by filtration, followed by drying and milling to obtain the final powdered form .

化学反応の分析

Types of Reactions

C.I. Food Black 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

Reduction: It can be reduced to form aromatic amines, which are often used as intermediates in further chemical synthesis.

Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under basic conditions.

Major Products Formed

Oxidation: Breakdown products including smaller aromatic compounds.

Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid.

Substitution: Modified azo dyes with different functional groups.

類似化合物との比較

C.I. Food Black 2 is unique among azo dyes due to its specific molecular structure, which provides its characteristic black color and stability. Similar compounds include:

Brilliant Black PN (C.I. Food Black 1): Another azo dye with similar applications but different molecular structure and properties.

Carbon Black (C.I. 77266): A pigment used in various applications, primarily as a colorant in food products, but produced through the partial combustion of hydrocarbons

C.I. Food Black 2 stands out due to its specific synthesis process and the stability of its color under various conditions, making it a preferred choice in many industrial applications .

特性

CAS番号 |

2118-39-0 |

|---|---|

分子式 |

C26H19N5NaO13S4 |

分子量 |

760.7 g/mol |

IUPAC名 |

tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |

InChIキー |

ZSRKJGSFDBOHMU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2118-39-0 |

関連するCAS |

83221-57-2 |

同義語 |

Food Black 2; CI 27755 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?

A1: [] Replacing the sulfonic acid groups in C.I. Food Black 2 (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。